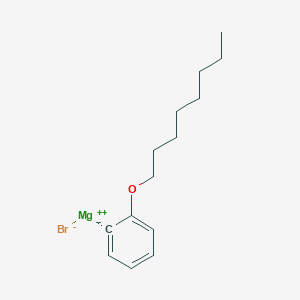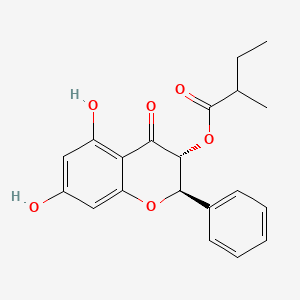
4-Methoxy-1-cyclohexenyl Trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-1-cyclohexenyl Trifluoromethanesulfonate is a chemical compound with the molecular formula C8H11F3O4S. It is an intermediate used in various synthetic processes, particularly in the preparation of pyrazine compounds as phosphodiesterase 10 inhibitors .
Vorbereitungsmethoden
The synthesis of 4-Methoxy-1-cyclohexenyl Trifluoromethanesulfonate typically involves the reaction of 4-methoxy-1-cyclohexene with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the acidic by-products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-Methoxy-1-cyclohexenyl Trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly documented.
Coupling Reactions: It is used in coupling reactions, such as the Heck reaction, where it reacts with alkenes in the presence of palladium catalysts.
Common reagents and conditions for these reactions include palladium complexes, phosphine ligands, and bases like pyridine. Major products formed from these reactions depend on the specific nucleophiles or coupling partners used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-1-cyclohexenyl Trifluoromethanesulfonate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Methoxy-1-cyclohexenyl Trifluoromethanesulfonate primarily involves its role as an intermediate in chemical reactions. It acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The trifluoromethanesulfonate group is highly reactive, making it a valuable component in various synthetic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Methoxy-1-cyclohexenyl Trifluoromethanesulfonate include:
1-Cyclohexenyl Trifluoromethanesulfonate: This compound shares a similar structure but lacks the methoxy group, which can influence its reactivity and applications.
(4-Methoxy-1-cyclohexen-1-yl)(Trimethyl)Silane: This compound has a similar cyclohexenyl structure but with a trimethylsilyl group instead of the trifluoromethanesulfonate group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and make it suitable for particular synthetic applications.
Eigenschaften
Molekularformel |
C8H11F3O4S |
|---|---|
Molekulargewicht |
260.23 g/mol |
IUPAC-Name |
(4-methoxycyclohexen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H11F3O4S/c1-14-6-2-4-7(5-3-6)15-16(12,13)8(9,10)11/h4,6H,2-3,5H2,1H3 |
InChI-Schlüssel |
SQXVHXHZNBAHFB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCC(=CC1)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















